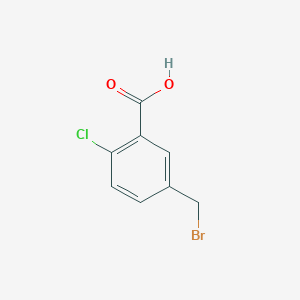![molecular formula C12H16BrN3O2S B2775814 {1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol CAS No. 2094654-74-5](/img/structure/B2775814.png)
{1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol is a useful research compound. Its molecular formula is C12H16BrN3O2S and its molecular weight is 346.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of {1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol generally involves the coupling of 5-bromo-2-(methylsulfanyl)pyrimidine with 3-methylpyrrolidine, followed by the introduction of a methanol group. The reaction conditions typically include the use of a solvent such as dichloromethane, a base like triethylamine, and a coupling agent such as EDCI.
Industrial Production Methods: : On an industrial scale, the production process might be optimized to increase yield and purity. This could involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and rigorous purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Reacting with oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Using reducing agents such as lithium aluminium hydride in anhydrous conditions.
Substitution: Performing nucleophilic substitution reactions with halides or other electrophiles.
Major Products Formed: : Depending on the reaction, products can range from oxidized derivatives to reduced forms, or even entirely new substituted compounds.
Scientific Research Applications: This compound finds applications across several disciplines:
Chemistry: : Utilized as an intermediate in organic synthesis and materials science.
Medicine: : Investigated for therapeutic potentials, especially in the development of new drugs targeting specific pathways.
Industry: : Employed in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
Mechanism: : The exact mechanism depends on its application. For instance, in biological systems, it might act as an enzyme inhibitor or interact with specific receptors or pathways.
Molecular Targets and Pathways: : Likely targets include enzymes within the pyrimidine synthesis pathway, various receptors, or ion channels depending on the specific structure-activity relationship studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-ylmethanol
1-[5-Fluoro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-ylmethanol
Uniqueness: : The presence of the bromine atom in {1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol can result in different reactivity patterns and biological activities compared to its chloro or fluoro analogues.
Hopefully this gives you a solid starting point! What do you think?
Propriétés
IUPAC Name |
(5-bromo-2-methylsulfanylpyrimidin-4-yl)-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S/c1-7-3-4-16(9(7)6-17)11(18)10-8(13)5-14-12(15-10)19-2/h5,7,9,17H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXJUSFPICRJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CO)C(=O)C2=NC(=NC=C2Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2775733.png)
![tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/new.no-structure.jpg)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2775735.png)

![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)


![Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate](/img/structure/B2775744.png)



![N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2775752.png)
